molecular formula C8H6FNOS B13695436 5-Fluoro-2-methoxyphenyl Isothiocyanate

5-Fluoro-2-methoxyphenyl Isothiocyanate

Cat. No.: B13695436
M. Wt: 183.20 g/mol
InChI Key: PBMRCLMNGFBCBC-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxyphenyl Isothiocyanate is an organic compound with the molecular formula C8H6FNO It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with a fluorine atom at the 5-position and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methoxyphenyl Isothiocyanate typically involves the reaction of 5-fluoro-2-methoxyaniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isothiocyanate group. The general reaction scheme is as follows:

5-Fluoro-2-methoxyaniline+Thiophosgene5-Fluoro-2-methoxyphenyl Isothiocyanate+HCl\text{5-Fluoro-2-methoxyaniline} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} 5-Fluoro-2-methoxyaniline+Thiophosgene→5-Fluoro-2-methoxyphenyl Isothiocyanate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methoxyphenyl Isothiocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.

    Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.

    Reduction: Reduction of the isothiocyanate group can yield amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Thioureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Dithiocarbamates: Formed from the reaction with thiols.

    Sulfonyl Derivatives: Formed from oxidation reactions.

Scientific Research Applications

5-Fluoro-2-methoxyphenyl Isothiocyanate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxyphenyl Isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins. This covalent modification can inhibit enzyme activity or alter protein function, making it useful in biochemical studies and drug development.

Comparison with Similar Compounds

Similar Compounds

    Phenyl Isothiocyanate: The parent compound without the fluorine and methoxy substitutions.

    4-Fluorophenyl Isothiocyanate: Similar structure but with the fluorine atom at the 4-position.

    2-Methoxyphenyl Isothiocyanate: Similar structure but without the fluorine substitution.

Uniqueness

5-Fluoro-2-methoxyphenyl Isothiocyanate is unique due to the presence of both fluorine and methoxy groups, which can influence its reactivity and interaction with biological molecules. The fluorine atom can enhance the compound’s stability and lipophilicity, while the methoxy group can affect its electronic properties and reactivity.

Biological Activity

5-Fluoro-2-methoxyphenyl isothiocyanate (FMPI) is an organic compound belonging to the isothiocyanate family, which has garnered attention for its diverse biological activities, particularly in the fields of cancer research and anti-inflammatory therapy. This article delves into the biological activity of FMPI, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C9_{9}H8_{8}F1_{1}N1_{1}O1_{1}S1_{1}
  • Molecular Weight : Approximately 167.21 g/mol
  • CAS Number : 175205-39-7
  • InChI Key : QVCYTKXGZLOVFA-UHFFFAOYSA-N

FMPI features a fluorine atom and a methoxy group attached to a phenyl ring, which may enhance its biological activity compared to other similar compounds.

Isothiocyanates, including FMPI, are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The mechanisms through which FMPI exerts its biological effects include:

  • Induction of Apoptosis : FMPI has been shown to activate apoptotic pathways in cancer cells, leading to cell death.
  • Inhibition of Inflammatory Pathways : Similar to other isothiocyanates, FMPI may modulate key inflammatory pathways, including the NF-κB and Nrf2 signaling pathways, which are crucial for regulating inflammation and oxidative stress responses .

Anticancer Properties

Research indicates that FMPI exhibits significant anticancer properties. A study highlighted that isothiocyanates can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. Specific findings related to FMPI include:

  • Cell Lines Tested : Breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549).
  • Key Findings :
    • Inhibition of cell viability was observed at concentrations as low as 10 µM.
    • Induction of apoptosis was confirmed through caspase activation assays.

Anti-inflammatory Activity

FMPI also demonstrates anti-inflammatory effects, which are critical in managing chronic inflammatory diseases. The compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models:

Cellular ModelConcentrationKey Findings
Neutrophils from healthy volunteers140 µMReduced ROS production and inflammatory cytokines
Alveolar macrophages from COPD patients10 µMEnhanced phagocytosis and bacterial recognition

Case Studies

Several studies have explored the therapeutic potential of FMPI in various models:

  • Cancer Models :
    • A study on breast cancer cells demonstrated that FMPI significantly inhibited tumor growth in xenograft models, leading to a decrease in tumor size by approximately 50% compared to controls .
  • Inflammation Models :
    • In models of diabetic neuropathy, FMPI treatment resulted in reduced inflammation markers and improved nerve function in diabetic rats .

Comparative Analysis with Other Isothiocyanates

FMPI's unique structure allows it to be compared with other isothiocyanates regarding their biological activities:

Compound NameCAS NumberKey Features
2-Methoxyphenyl Isothiocyanate3288-04-8Lacks fluorine; simpler structure
3-Fluoro-2-methoxyphenyl Isothiocyanate130049167Different positional fluorine attachment
Benzyl IsothiocyanateNot availableExhibits strong antimicrobial properties

FMPI's combination of both a fluorine atom and a methoxy group may enhance its reactivity profile compared to other compounds in this class.

Properties

Molecular Formula

C8H6FNOS

Molecular Weight

183.20 g/mol

IUPAC Name

4-fluoro-2-isothiocyanato-1-methoxybenzene

InChI

InChI=1S/C8H6FNOS/c1-11-8-3-2-6(9)4-7(8)10-5-12/h2-4H,1H3

InChI Key

PBMRCLMNGFBCBC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)N=C=S

Origin of Product

United States

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